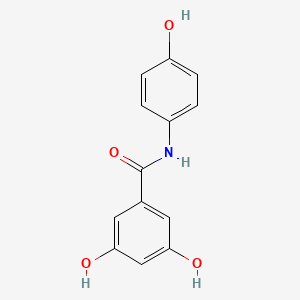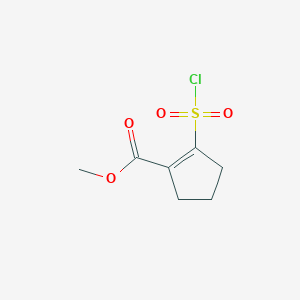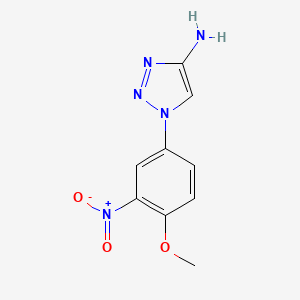
1-(4-Methoxy-3-nitrophenyl)-1H-1,2,3-triazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methoxy-3-nitrophenyl)-1H-1,2,3-triazol-4-amine is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a methoxy group at the 4-position and a nitro group at the 3-position on the phenyl ring, which is attached to the triazole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxy-3-nitrophenyl)-1H-1,2,3-triazol-4-amine typically involves a multi-step process. One common method starts with the nitration of 4-methoxyacetophenone to produce 4-methoxy-3-nitroacetophenone . This intermediate is then subjected to a series of reactions, including azide formation and cycloaddition, to yield the final triazole compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Methoxy-3-nitrophenyl)-1H-1,2,3-triazol-4-amine can undergo several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used for nucleophilic substitution reactions.
Major Products
Reduction of Nitro Group: The major product is 1-(4-Methoxy-3-aminophenyl)-1H-1,2,3-triazol-4-amine.
Substitution of Methoxy Group: The products depend on the substituent introduced, such as 1-(4-Hydroxy-3-nitrophenyl)-1H-1,2,3-triazol-4-amine.
Aplicaciones Científicas De Investigación
1-(4-Methoxy-3-nitrophenyl)-1H-1,2,3-triazol-4-amine has various applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(4-Methoxy-3-nitrophenyl)-1H-1,2,3-triazol-4-amine involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the triazole ring can form hydrogen bonds and π-π interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxy-3-nitrophenylacetic acid: Similar in structure but contains an acetic acid group instead of a triazole ring.
4-Methoxy-3-nitrophenylmethanol: Contains a methanol group instead of a triazole ring.
Uniqueness
1-(4-Methoxy-3-nitrophenyl)-1H-1,2,3-triazol-4-amine is unique due to the presence of both a triazole ring and a nitro group, which confer distinct chemical and biological properties. The triazole ring is known for its stability and ability to participate in various chemical reactions, while the nitro group can undergo redox reactions, making this compound versatile in research and industrial applications.
Propiedades
Fórmula molecular |
C9H9N5O3 |
|---|---|
Peso molecular |
235.20 g/mol |
Nombre IUPAC |
1-(4-methoxy-3-nitrophenyl)triazol-4-amine |
InChI |
InChI=1S/C9H9N5O3/c1-17-8-3-2-6(4-7(8)14(15)16)13-5-9(10)11-12-13/h2-5H,10H2,1H3 |
Clave InChI |
KHGHTFAPSFPQLF-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)N2C=C(N=N2)N)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


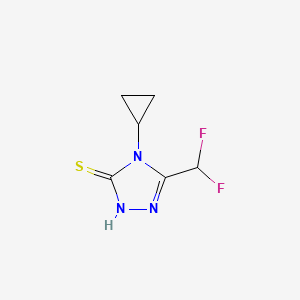
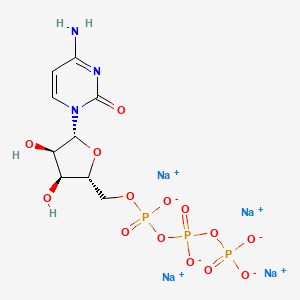
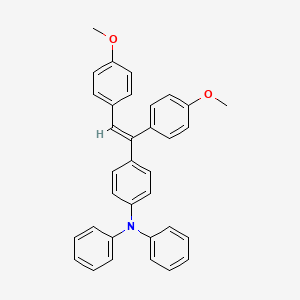
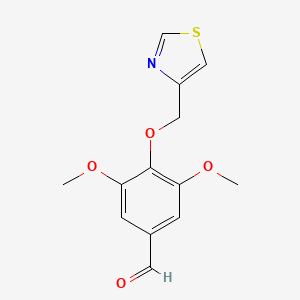

![2,5-Dimethyl-2H-benzo[d][1,2,3]triazole](/img/structure/B13146928.png)
![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolo[3,2,1-jk]carbazole](/img/structure/B13146930.png)




